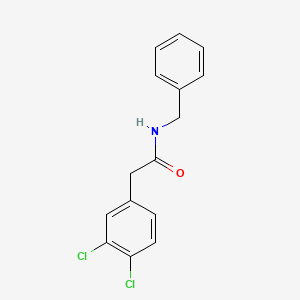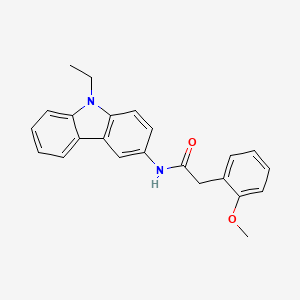![molecular formula C17H18Cl2O4 B5060271 1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)
1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been banned due to its potential to enhance athletic performance.
Mechanism of Action
1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve metabolic function and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that 1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene can improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis. It can also increase insulin sensitivity by improving glucose uptake and reducing insulin resistance. In addition, 1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene has several advantages for use in laboratory experiments. It is highly selective for PPARδ and does not interact with other nuclear receptors, which reduces the risk of off-target effects. It also has good bioavailability and can be administered orally, which makes it easy to use in animal studies.
However, there are also some limitations to using 1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene in laboratory experiments. Its use has been banned in many countries due to its potential for enhancing athletic performance, which may limit its availability for research purposes. In addition, there is limited information on its long-term safety and potential side effects.
Future Directions
Despite these limitations, there are several potential future directions for research on 1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene. One area of interest is its potential to treat metabolic disorders such as obesity and diabetes. Another area of interest is its potential to improve exercise performance and endurance, which could have applications in sports medicine and rehabilitation. Finally, there is also potential for further research on the safety and long-term effects of 1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene, which could inform its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene involves several steps, including the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to yield the final product, 1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene.
Scientific Research Applications
1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. It has also been investigated for its potential to treat conditions such as obesity, diabetes, and cardiovascular disease.
properties
IUPAC Name |
1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-11-9-12(18)10-13(19)16(11)22-7-8-23-17-14(20-2)5-4-6-15(17)21-3/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZHXWFFLFOAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=C(C=CC=C2OC)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)


![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)




![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)